An In-depth Technical Guide to tert-Butyl 2-(2-Aminophenyl)acetate: A Key Building Block for Heterocyclic Synthesis
An In-depth Technical Guide to tert-Butyl 2-(2-Aminophenyl)acetate: A Key Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(2-aminophenyl)acetate, with the CAS number 98911-34-3, is a valuable bifunctional building block in modern organic and medicinal chemistry. Its structure incorporates a reactive primary aromatic amine and a sterically hindered tert-butyl ester, making it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its role in the construction of privileged scaffolds in drug discovery.
Chemical Structure and Properties
The chemical structure of tert-butyl 2-(2-aminophenyl)acetate features a phenylacetic acid core with an amino group at the ortho position of the benzene ring and a tert-butyl ester protecting the carboxylic acid functionality.
Molecular Formula: C₁₂H₁₇NO₂[1] Molecular Weight: 207.27 g/mol [1]
The presence of both a nucleophilic amine and an electrophilic ester group (which can be deprotected to a carboxylic acid) within the same molecule allows for a diverse range of chemical transformations. The bulky tert-butyl group provides significant steric hindrance, which influences the reactivity of the adjacent ester and provides stability under various reaction conditions.
Table 1: Physicochemical Properties of tert-Butyl 2-(2-Aminophenyl)acetate
| Property | Value | Source(s) |
| CAS Number | 98911-34-3 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Physical Form | Powder | |
| Melting Point | 34-35 °C | |
| InChI | 1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8,13H2,1-3H3 | |
| InChIKey | PTYKJKMISAEJIZ-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)OC(=O)CC1=CC=CC=C1N | [2] |
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// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- C11; O1 -- C8; C8 -- C9; C8 -- C10; C11 -- O2; C2 -- N1; C3 -- H1[style=invis]; C4 -- H2[style=invis]; C5 -- H3[style=invis]; N1 -- H4[style=invis]; N1 -- H5[style=invis]; C7 -- H6[style=invis]; C7 -- H7 [style=invis]; C9 -- H8 [style=invis]; C9 -- H9 [style=invis]; C10 -- H10 [style=invis]; C10 -- H11 [style=invis];
// Double bonds edge [style=double]; C1 -- C6; C2 -- C3 [style=solid]; C4 -- C5; C11 -- O2; }
Figure 1: Chemical structure of tert-butyl 2-(2-aminophenyl)acetate.
Synthesis of tert-Butyl 2-(2-Aminophenyl)acetate
The synthesis of tert-butyl 2-(2-aminophenyl)acetate typically involves the esterification of 2-aminophenylacetic acid. Due to the propensity of tertiary alcohols to undergo elimination under strongly acidic conditions, direct Fischer-Speier esterification with tert-butanol can be challenging.[3] More specialized methods are often employed to achieve good yields.
One common and effective method is the reaction of the carboxylic acid with a tert-butylating agent in the presence of an acid catalyst. A particularly mild and efficient reagent for this transformation is tert-butyl 2,2,2-trichloroacetimidate. This reagent allows for the formation of tert-butyl esters under neutral or mildly acidic conditions, which is advantageous for substrates with acid-sensitive functional groups.[2]
Another viable approach is the reaction of 2-aminophenylacetic acid with tert-butyl acetate in the presence of a strong acid catalyst such as perchloric acid.[4]
Illustrative Synthesis Workflow:
Figure 2: General workflow for the synthesis of tert-butyl 2-(2-aminophenyl)acetate.
Experimental Protocol: Esterification using tert-Butyl 2,2,2-trichloroacetimidate
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-aminophenylacetic acid (1.0 eq) in a suitable anhydrous solvent (e.g., a mixture of cyclohexane and dichloromethane).
-
Addition of Reagent: Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) to the solution.
-
Catalyst Addition: Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 2-(2-aminophenyl)acetate.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the range of δ 1.4-1.6 ppm.[3][5] The methylene protons of the acetate group would likely appear as a singlet around δ 3.5-3.7 ppm. The aromatic protons would exhibit a complex multiplet pattern in the aromatic region (δ 6.5-7.5 ppm) due to the ortho-disubstitution. The protons of the primary amine group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the quaternary carbon of the tert-butyl group around δ 80-82 ppm and the methyl carbons of the tert-butyl group around δ 28 ppm.[3] The carbonyl carbon of the ester would be observed further downfield, typically in the range of δ 170-175 ppm. The spectrum would also display signals for the methylene carbon and the six aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:
-
N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹.
-
A strong C=O stretching vibration of the ester carbonyl group around 1730 cm⁻¹.
-
C-N stretching vibrations and aromatic C=C stretching vibrations in the fingerprint region.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 207 would be expected. A prominent peak at m/z 151 would correspond to the loss of the tert-butyl group (C₄H₈), a common fragmentation pathway for tert-butyl esters. Another significant peak at m/z 57 would represent the tert-butyl cation.
Applications in Drug Discovery and Development
The unique bifunctional nature of tert-butyl 2-(2-aminophenyl)acetate makes it a highly versatile intermediate in the synthesis of various heterocyclic scaffolds of medicinal interest. The primary amine can act as a nucleophile in cyclization reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid for further functionalization or to modulate the pharmacokinetic properties of a molecule.
Synthesis of Quinolin-2(1H)-ones:
A significant application of tert-butyl 2-(2-aminophenyl)acetate is in the synthesis of quinolin-2(1H)-one derivatives. This scaffold is present in numerous natural products and pharmacologically active compounds.[6][7] The synthesis can be achieved through a condensation reaction with a suitable three-carbon synthon, followed by an intramolecular cyclization. For example, reaction with an appropriate β-keto ester or a related derivative can lead to the formation of 3-substituted-4-hydroxyquinolin-2(1H)-ones.[8][9]
Figure 3: Application in the synthesis of quinolin-2(1H)-ones.
These quinolinone derivatives have shown a wide range of biological activities, including acting as inhibitors of enzymes such as tyrosinase, making them interesting candidates for the development of new therapeutic agents.[10]
Safety and Handling
tert-Butyl 2-(2-aminophenyl)acetate is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
tert-Butyl 2-(2-aminophenyl)acetate is a strategically important building block for the synthesis of complex heterocyclic molecules. Its readily available starting materials and the orthogonal reactivity of its functional groups provide a versatile platform for the construction of diverse molecular architectures. For researchers and scientists in drug discovery, this compound offers a valuable tool for the efficient synthesis of novel compounds with potential therapeutic applications, particularly in the area of quinolinone-based enzyme inhibitors. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
- Abdou, M. M., Seferoğlu, Z., Fathy, M., Akitsu, T., Koketsu, M., Kellow, R., & Amigues, E. (2019). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
-
(2025, December 10). Substituted Quinolinones. Part 13. A Convenient Route to Heterocyclization Reactions with 3-Substituted 4-Hydroxyquinolin-2(1H)-one. Request PDF. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (2018, December 22). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Retrieved from [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2022). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 10, 981656.
-
Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. r/Chempros. Retrieved from [Link]
-
SynArchive. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]
-
PubMed. (2024, September 1). Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
HETEROCYCLES, Vol. 92, No. 3, 2016. (2016, February 5). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Retrieved from [Link]
-
MDPI. (2011, September 7). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. Retrieved from [Link]
-
SURFACE at Syracuse University. (n.d.). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. Retrieved from [Link]
-
American Journal of Organic Chemistry. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
Supporting Information. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
UPRM. (n.d.). 13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. Retrieved from [Link]
-
CORA. (2024, November 22). Title Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities as determined by partial di. Retrieved from [Link]
Sources
- 1. (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird’s eye view [academia.edu]
- 2. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 8. Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird’s eye view - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
